molecular formula C22H18N4O4S B2614420 N-1,3-benzodioxol-5-yl-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide CAS No. 1251613-01-0

N-1,3-benzodioxol-5-yl-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide

Cat. No. B2614420
CAS RN: 1251613-01-0
M. Wt: 434.47
InChI Key: XLIUAEPAJSFEPJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzodioxol group, a pyrrolopyrimidine group, and an acetamide group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxol group, for example, is a fused ring system that is often found in pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

This compound and its derivatives could undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

A novel compound, resembling the structural complexity of N-1,3-benzodioxol-5-yl-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide, was synthesized from visnagenone–ethylacetate or khellinone–ethylacetate through a series of reactions, leading to the formation of various heterocyclic compounds such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines. These compounds were evaluated for their anti-inflammatory and analgesic properties by screening them as cyclooxygenase inhibitors, where some showed significant COX-2 selectivity and exhibited substantial analgesic and anti-inflammatory activities, comparable to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activities of Pyrrolo[2,3-d]pyrimidine Derivatives

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Two classical antifolates, designed and synthesized based on the pyrrolo[2,3-d]pyrimidine scaffold, exhibited potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), suggesting their potential as antitumor agents. One compound was notably the first of its kind to exhibit such dual inhibitory activity, highlighting the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives in cancer treatment (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Antimicrobial and Antifungal Properties of Thienopyrimidine Derivatives

Synthesis and Evaluation of Rhodanine Derivatives

A series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives were synthesized and tested for their in vitro antimicrobial activity. Some compounds demonstrated significant antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans, highlighting the potential of thienopyrimidine derivatives as effective antimicrobial and antifungal agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. It could also be interesting to study its mechanism of action and potential biological activity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-28-15-5-2-13(3-6-15)16-9-23-21-20(16)24-11-25-22(21)31-10-19(27)26-14-4-7-17-18(8-14)30-12-29-17/h2-9,11,23H,10,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIUAEPAJSFEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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